JWH 073 N-(4-hydroxybutyl) β-D-Glucuronide

Vue d'ensemble

Description

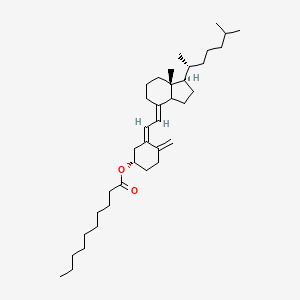

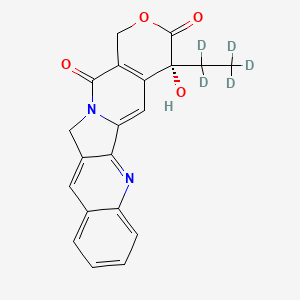

JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide is a major urinary metabolite of JWH 073, a synthetic cannabinoid found in several blends of the herbal mixture Spice or K2 . It is derived from the aminoalkylindole WIN 55,212-2 and is a mildly selective agonist of the central cannabinoid (CB 1) receptor .

Synthesis Analysis

The synthesis of JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide involves the monohydroxylation of the N-alkyl chain. This process is based on the metabolism of the closely related compounds JWH 015 and JWH 018 .Molecular Structure Analysis

The molecular structure of JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide is characterized by the presence of a naphthoyl group, an indolyl group, and a butoxy group attached to a glucopyranosiduronic acid .Chemical Reactions Analysis

The chemical reactions involving JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide are characterized by the monohydroxylation of the N-alkyl chain. In urine samples, this metabolite of JWH 018 is almost completely glucuronidated .Applications De Recherche Scientifique

Chimie légale et toxicologie

Le métabolite JWH 073 N-(4-hydroxybutyl) est censé être un métabolite urinaire majeur du JWH 073, caractérisé par une monohydroxylation de la chaîne N-alkyle . Il est utilisé dans les applications médico-légales pour détecter l'utilisation de cannabinoïdes synthétiques .

Spectrométrie de masse

Ce composé est utilisé comme étalon de référence analytique en spectrométrie de masse . Il aide à l'identification et à la quantification des cannabinoïdes synthétiques dans divers échantillons .

Recherche sur les cannabinoïdes

Le JWH 073 est un agoniste légèrement sélectif du récepteur cannabinoïde central (CB 1) . Il est utilisé dans la recherche sur les cannabinoïdes pour étudier les effets des cannabinoïdes synthétiques sur le récepteur CB 1 .

Études sur l'abus de drogues

Mécanisme D'action

Target of Action

The primary target of JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide is the central cannabinoid (CB1) receptor . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.

Mode of Action

JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide acts as a mildly selective agonist of the CB1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the CB1 receptor, mimicking the action of endogenous cannabinoids, leading to a series of changes in the cell.

Biochemical Pathways

The compound is characterized by monohydroxylation of the N-alkyl chain , based on the metabolism of the closely-related compounds JWH 015 and JWH 018 . This process affects various biochemical pathways, leading to downstream effects such as modulation of neurotransmitter release in the brain.

Pharmacokinetics

JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide is expected to be a major urinary metabolite of JWH 073 . In urine samples, this metabolite of JWH 018 is almost completely glucuronidated

Action Environment

The action, efficacy, and stability of JWH 073 N-(4-hydroxybutyl) beta-D-Glucuronide can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2~8°C to maintain its stability. Other factors such as pH, presence of other substances, and individual genetic variations can also impact the compound’s action and efficacy.

Safety and Hazards

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO8/c31-23(20-12-7-9-17-8-1-2-10-18(17)20)21-16-30(22-13-4-3-11-19(21)22)14-5-6-15-37-29-26(34)24(32)25(33)27(38-29)28(35)36/h1-4,7-13,16,24-27,29,32-34H,5-6,14-15H2,(H,35,36)/t24-,25-,26+,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGKIHYPMBEHBR-DYXRGMLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCOC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016930 | |

| Record name | 4-[3-(1-naphthalenylcarbonyl)-1H-indol-1-yl]butyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1322008-41-2 | |

| Record name | 4-[3-(1-naphthalenylcarbonyl)-1H-indol-1-yl]butyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)

![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)